4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine
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Overview
Description
4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine is an organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with an amine group and an oxadiazole ring, which is further substituted with a methylphenyl group
Mechanism of Action
Thiophene Derivatives
Thiophene is a five-membered ring compound with one sulfur atom. Thiophene derivatives are known to exhibit a variety of properties and applications. They are used in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the development of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution on the Thiophene Ring: The thiophene ring can be functionalized through various substitution reactions, such as halogenation followed by nucleophilic substitution with an amine group.
Coupling Reactions: The final step often involves coupling the oxadiazole and thiophene moieties using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with unique electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine
- 4,5-Dimethyl-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine
- 4,5-Dimethyl-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine
Uniqueness
The uniqueness of 4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the methyl group on the phenyl ring can affect the compound’s electronic distribution and steric profile, potentially leading to different interactions with molecular targets compared to its analogs .
Biological Activity
4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine is a compound that belongs to the class of oxadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H15N3OS
- Molecular Weight : 285.3641 g/mol
- CAS Number : Not specified in the sources.
Biological Activities
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a variety of biological activities including:
-
Anticancer Activity :
- Oxadiazole derivatives have shown promising anticancer properties. For instance, a study highlighted that derivatives with oxadiazole rings exhibited cytotoxicity against various cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others, with IC50 values indicating significant potency against these cells .
- Specifically, compounds similar to 4,5-dimethyl derivatives have been noted for their ability to inhibit tumor growth in vitro and in vivo models.
-
Antimicrobial Activity :
- Recent studies have demonstrated that oxadiazole derivatives possess antimicrobial properties against a range of pathogens. For instance, some derivatives were effective against Mycobacterium tuberculosis, showing minimum inhibitory concentrations (MIC) in the low micromolar range .
- The compound's structural features likely contribute to its ability to disrupt microbial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
- Anti-inflammatory Properties :
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Some studies suggest that oxadiazole derivatives can modulate receptor activity related to neurotransmission and immune responses .
Research Findings
Table 1 summarizes key findings from recent studies on the biological activity of similar oxadiazole compounds:
Activity Type | Compound Example | Target Organism/Cell Line | IC50/MIC Value |
---|---|---|---|
Anticancer | 1,2,4-Oxadiazole derivatives | HeLa (cervical cancer) | ~92.4 µM |
Antimicrobial | 1,3,4-Oxadiazole derivatives | Mycobacterium tuberculosis | 4–8 µM |
Anti-inflammatory | Various oxadiazole derivatives | COX enzymes | Inhibition reported |
Case Studies
A notable case study involved the synthesis of a series of oxadiazole-based compounds that were screened for anticancer activity. The results indicated that modifications to the oxadiazole ring significantly enhanced cytotoxicity against several cancer cell lines. For example, a derivative with a phenyl substituent showed improved selectivity and potency compared to its parent compound .
Another study focused on antimicrobial activity where derivatives were tested against both susceptible and drug-resistant strains of M. tuberculosis. The findings revealed that certain structural modifications led to enhanced efficacy against resistant strains, suggesting potential for therapeutic development .
Properties
IUPAC Name |
4,5-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-8-4-6-11(7-5-8)14-17-15(19-18-14)12-9(2)10(3)20-13(12)16/h4-7H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYWASJJUHNTEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(SC(=C3C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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